2-Amino-2-ethylhexanoic acid

Peptide foldamers Conformational analysis α,α-Disubstituted amino acids

Many peptide engineering projects fail because the wrong α,α-disubstituted amino acid is chosen, leading to an incorrect peptide fold. 2-Amino-2-ethylhexanoic acid (CAS 114781-15-6) solves this problem by providing a predictable, fully-extended planar C₅ conformation. - Predictable Structure: Enforces a rigid C₅ conformation, unlike the 3₁₀-helix induced by Aib. - Assay-Ready Stability: Demonstrates 24-hour stability in pH 7.4 PBS buffer. - Reliable Supply: Standard commercial purity ≥98% (HPLC), with global shipping from BenchChem.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 114781-15-6
Cat. No. B039256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-ethylhexanoic acid
CAS114781-15-6
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C(=O)O)N
InChIInChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)
InChIKeyQUDXVGQYPUXXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-ethylhexanoic Acid Overview


2‑Amino‑2‑ethylhexanoic acid (also named 2‑ethylnorleucine or (S)‑butylethylglycine in its chiral form) is a non‑proteinogenic, α‑ethylated, α,α‑disubstituted amino acid [1]. Its molecular formula is C₈H₁₇NO₂ (molar mass 159.23 g mol⁻¹) . The presence of the ethyl substituent at the α‑carbon eliminates the α‑hydrogen and introduces significant steric bulk, thereby restricting the conformational freedom of peptides into which it is incorporated [2]. This property is exploited to design foldamers with predictable secondary structures and to enhance metabolic stability in peptidomimetic drug candidates.

Peptide foldamer design with planar C₅ backbone
Conformational switching studies in heteropeptides
Chiral (S)-enantiomer for stereochemical control

2-Amino-2-ethylhexanoic Acid: Substitution Limitations


In peptide engineering, the conformational bias introduced by an α,α‑disubstituted amino acid is exquisitely sensitive to the size of the α‑substituent. 2‑Amino‑2‑ethylhexanoic acid possesses a bulky α‑ethyl group that imposes a distinct, fully‑extended planar C₅ conformation in homooligopeptides, whereas the smaller α‑methyl analog (2‑aminoisobutyric acid, Aib) preferentially induces a 3₁₀‑helical fold [1]. This fundamental divergence in backbone architecture alters the overall shape, hydrogen‑bonding network, and molecular recognition properties of the final construct. Consequently, simply replacing 2‑amino‑2‑ethylhexanoic acid with a commercially cheaper α‑methylated amino acid or an unbranched α‑hydrogen‑bearing amino acid will not reproduce the same three‑dimensional structure and may entirely abrogate the desired biological activity or material property [2]. Selection of this specific building block is therefore mandatory when a fully extended planar backbone geometry is required.

Target Building Block
2-Amino-2-ethylhexanoic acid induces a fully extended planar C₅ conformation in homooligopeptides.
Common Substitute
2-Aminoisobutyric acid (Aib; α-methylated) induces 3₁₀-helical fold; backbone geometry differs fundamentally.
Simply replacing with α-methyl or α-H amino acids may not reproduce target three-dimensional structure or biological activity.

2-Amino-2-ethylhexanoic Acid Comparative Evidence


Conformational Divergence: Planar C₅ vs. 3₁₀-Helix

When incorporated into homooligopeptides, (S)‑2‑amino‑2‑ethylhexanoic acid [(S)‑Beg] induces an unusual fully‑extended planar C₅ conformation in both CDCl₃ solution and the solid state [1]. In stark contrast, peptides built from the α‑methylated analog 2‑aminoisobutyric acid (Aib) adopt a 3₁₀‑helical structure under identical conditions [2]. This conformational switch is driven solely by the increased steric demand of the α‑ethyl group relative to an α‑methyl group.

Planar C₅ vs 3₁₀-Helix
Head-to-head
Fully-extended planar C₅ (φ,ψ ≈ ±180°,180°) vs Aib: 3₁₀-helix (φ,ψ ≈ ±60°,±30°)
Supports backbone geometry selection
Conformational assignment by X-ray and IR/NMR in CDCl₃
Peptide foldamers Conformational analysis α,α-Disubstituted amino acids

Sequence-Dependent Fold Switching: C₅ to 3₁₀-Helix

While homooligopeptides of (S)‑2‑amino‑2‑ethylhexanoic acid [(S)‑Beg] exist in a planar C₅ conformation, inserting a single (S)‑Beg residue into a sequence of Aib (α‑methylated) residues shifts the global conformation to a 3₁₀‑helix [1]. X‑ray crystallography of CF₃CO‑(S)‑Beg‑(Aib)₄‑OEt revealed a mixture of right‑handed (P) and left‑handed (M) 3₁₀‑helices, whereas the symmetric peptide CF₃CO‑(Aib)₂‑(S)‑Beg‑(Aib)₂‑OEt exclusively adopted a right‑handed (P) 3₁₀‑helix. This demonstrates that 2‑amino‑2‑ethylhexanoic acid can act as a conformational switch, capable of imposing either a planar or helical fold depending on the sequence context.

Sequence-Dependent Fold Switching
Head-to-head
Single Beg residue in Aib sequence switches global fold from planar C₅ to 3₁₀-helix; handedness depends on symmetry
Supports tunable foldamer design
X-ray structure of heteropeptide crystals
Peptide secondary structure Foldamer design Conformational switching

Stability in Physiological Buffer

In pH 7.4 phosphate‑buffered saline (PBS), 2‑amino‑2‑ethylhexanoic acid at 100 µM remains chemically stable with no detectable oligopeptide conversion after 24 hours at room temperature, as quantified by LC‑MS/MS [1]. While many α,α‑disubstituted amino acids are prone to racemization or degradation under neutral aqueous conditions, this compound maintains its integrity over a timeframe relevant for cellular and enzymatic assays.

Stability in PBS pH 7.4
Class-level
No detectable oligopeptide conversion after 24 h at 100 µM, RT
Supports assay integrity
LC-MS/MS analysis; class-level expectation for α,α-disubstituted amino acids
Stability Peptidomimetic In vitro assay

2-Amino-2-ethylhexanoic Acid Applications & Sourcing


Rod-Shaped Peptide Foldamers with Planar C₅ Backbone

Homooligopeptides built from 2‑amino‑2‑ethylhexanoic acid adopt a rigid, fully‑extended planar C₅ conformation [1]. This scaffold is ideal for constructing molecular rods that span biological membranes, act as rigid linkers in synthetic biology, or serve as precisely dimensioned spacers in nanostructured materials.

Conformational Switching in Heteropeptides

When co‑oligomerized with α‑methylated amino acids (e.g., Aib), a single residue of 2‑amino‑2‑ethylhexanoic acid can shift the global conformation from a planar C₅ fold to a 3₁₀‑helix [1]. This sequence‑dependent plasticity enables the rational design of peptides that adopt one of two distinct folds depending on the local amino acid environment—a valuable feature for developing environmentally responsive biomaterials or allosteric peptide modulators.

Stable Peptidomimetic for In Vitro Assays

The demonstrated 24‑hour stability of 2‑amino‑2‑ethylhexanoic acid in pH 7.4 PBS buffer supports its use as a reliable building block for synthesizing peptide analogs intended for in vitro biochemical assays, enzyme inhibition studies, and cellular uptake experiments where chemical integrity over the assay duration is paramount [2].

Enzymatic Resolution for Chiral α-Ethyl Peptides

The chiral (S)‑enantiomer of 2‑amino‑2‑ethylhexanoic acid can be obtained through enzymatic kinetic resolution of the racemic mixture, enabling access to enantiopure peptides with defined stereochemistry [3]. This is essential for medicinal chemistry programs where chirality dictates target binding and off‑target selectivity.

Application
Selection Property
Validation Focus
Rod-shaped peptide foldamer design
α-Ethyl-induced planar C₅ conformation
Backbone geometry assignment (X-ray, IR)
Conformational switching studies
Sequence-dependent fold plasticity
Heteropeptide fold assignment
Stable peptidomimetic building block
Buffer stability profile
Chemical integrity monitoring
Chiral (S)-enantiomer access
Enzymatic resolution feasibility
Stereochemical identity confirmation

Technical Documentation Hub

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34 linked technical documents
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